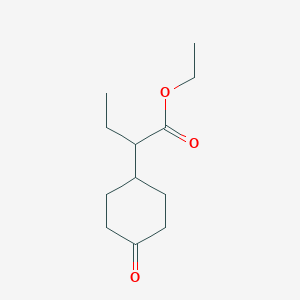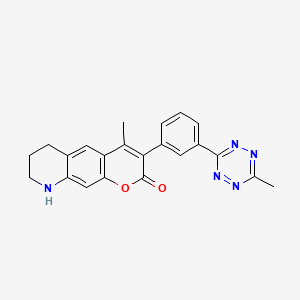
Methyltetrazine-Coumarin HELIOS 388, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyltetrazine-Coumarin HELIOS 388, 95% (MTC-H 388) is a novel synthetic compound composed of a coumarin moiety and a methyltetrazine group, which is used for a variety of scientific research applications. This compound is a highly potent and selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. MTC-H 388 is a useful tool for understanding the role of COX-2 in disease processes, as well as for exploring new therapeutic strategies for treating inflammatory conditions.
作用機序
MTC-H 388 acts as an inhibitor of Methyltetrazine-Coumarin HELIOS 388, 95%, which is an enzyme involved in the inflammatory response. It binds to the active site of the enzyme and prevents it from catalyzing the conversion of arachidonic acid to prostaglandins. This inhibition of Methyltetrazine-Coumarin HELIOS 388, 95% reduces inflammation and can be used to treat a variety of inflammatory conditions.
Biochemical and Physiological Effects
MTC-H 388 has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory effects, it has been shown to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure. It has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. Furthermore, MTC-H 388 has been shown to have anti-apoptotic effects, which can help protect cells from programmed cell death.
実験室実験の利点と制限
MTC-H 388 has a number of advantages for lab experiments. It is a highly selective inhibitor of Methyltetrazine-Coumarin HELIOS 388, 95%, making it an ideal tool for studying the role of this enzyme in inflammatory processes. In addition, it is relatively easy to synthesize and is stable in a wide range of conditions. The main limitation of MTC-H 388 is its relatively low solubility in water, which can make it difficult to use in some experiments.
将来の方向性
MTC-H 388 has a wide range of potential future applications. One possible direction is to explore its potential as an anti-cancer agent. In addition, its anti-inflammatory and antioxidant properties could be explored further to develop new therapeutic strategies for treating inflammatory conditions. Furthermore, its ability to inhibit the production of nitric oxide could be explored to develop new treatments for hypertension. Finally, its anti-apoptotic effects could be investigated to develop new treatments for diseases associated with apoptosis, such as neurodegenerative diseases.
合成法
MTC-H 388 is synthesized using a two-step process. The first step involves the condensation of a coumarin derivative with a methyltetrazine derivative to form the coumarin-methyltetrazine adduct. This adduct is then reacted with a base to form the desired product, MTC-H 388. The synthesis of MTC-H 388 is relatively straightforward and can be completed in a few hours.
科学的研究の応用
MTC-H 388 has a wide range of scientific research applications. It is a highly selective inhibitor of Methyltetrazine-Coumarin HELIOS 388, 95%, making it an ideal tool for studying the role of this enzyme in inflammatory processes. In addition, MTC-H 388 has been used to explore new therapeutic strategies for treating inflammatory conditions, such as arthritis, asthma, and inflammatory bowel disease. Furthermore, MTC-H 388 has been used to study the effects of Methyltetrazine-Coumarin HELIOS 388, 95% inhibition on cell signaling pathways, as well as to investigate the molecular basis of drug resistance.
特性
IUPAC Name |
4-methyl-3-[3-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]-6,7,8,9-tetrahydropyrano[3,2-g]quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-12-17-10-14-7-4-8-23-18(14)11-19(17)29-22(28)20(12)15-5-3-6-16(9-15)21-26-24-13(2)25-27-21/h3,5-6,9-11,23H,4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHHSVIXHGKASO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C3CCCNC3=C2)C4=CC(=CC=C4)C5=NN=C(N=N5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[4-(2,5-difluorophenyl)-4-oxo-butyl]carbamate](/img/structure/B6309564.png)

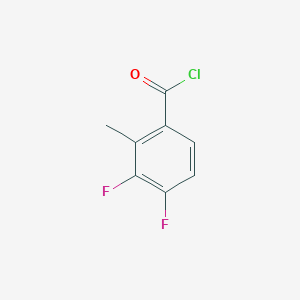
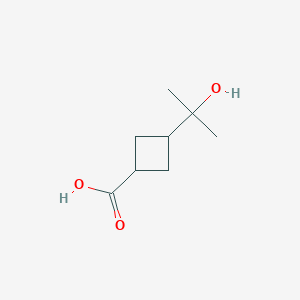
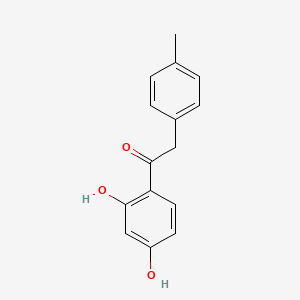

![Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B6309606.png)


